molecular formula C14H11FO2 B7847881 4-(3-Fluoro-6-methoxyphenyl)benzaldehyde

4-(3-Fluoro-6-methoxyphenyl)benzaldehyde

Cat. No.: B7847881
M. Wt: 230.23 g/mol
InChI Key: TXGSWOFUEWPWGL-UHFFFAOYSA-N
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Description

4-(3-Fluoro-6-methoxyphenyl)benzaldehyde is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 3-position and a methoxy group at the 6-position, along with an aldehyde group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Subsequent Reactions: The compound can be synthesized starting from 3-fluoro-6-methoxybenzene. Bromination at the 4-position followed by a Grignard reaction with formaldehyde can yield the desired aldehyde.

  • Direct Formylation: Another method involves the direct formylation of 3-fluoro-6-methoxybenzene using Vilsmeier-Haack reagent, which introduces the aldehyde group directly.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow chemistry and green chemistry principles are often applied to minimize waste and improve efficiency.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.

  • Reduction: NaBH4, LiAlH4, in anhydrous ether or alcohol solvents.

  • Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for halogenation.

Major Products Formed:

  • Oxidation: 4-(3-Fluoro-6-methoxyphenyl)benzoic acid.

  • Reduction: 4-(3-Fluoro-6-methoxyphenyl)benzyl alcohol.

  • Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.

Scientific Research Applications

4-(3-Fluoro-6-methoxyphenyl)benzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism by which 4-(3-Fluoro-6-methoxyphenyl)benzaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 4-(3-Fluoro-4-methoxyphenyl)benzaldehyde: Similar structure but with the positions of the fluorine and methoxy groups reversed.

  • 4-(3-Methoxyphenyl)benzaldehyde: Lacks the fluorine atom.

  • 4-(3-Fluorophenyl)benzaldehyde: Lacks the methoxy group.

Uniqueness: 4-(3-Fluoro-6-methoxyphenyl)benzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14-7-6-12(15)8-13(14)11-4-2-10(9-16)3-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGSWOFUEWPWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzaldehyde (3.06 g, 16.5 mmol) in toluene (60 ml) was added 5-fluoro-2-methoxyphenyl boronic acid (3.10 g, 18.2 mmol), 2M sodium carbonate solution (16.5 ml) and tetrakis(triphenylphosphine)palladium (0) (1 g, 0.86 mmol). The solution was refluxed for 48 h then cooled to ambient temperature, washed with water, brine and dried over anhydrous sodium sulfate. Evaporation of solvent gave a residue that was flash chromatographed over silica gel eluting with 1:1 ethyl acetate/heptane. Evaporation of solvent gave 5′-fluoro-2′-methoxy-biphenyl-4-carbaldehyde (2.63 g) as a crystalline solid. To a solution of 5′-fluoro-2′-methoxy-biphenyl-4-carbaldehyde (1.5 g, 6.9 mmol) in tetrahydrofuran (20 ml) was added titanium tetraisopropoxide (10 ml) and (±)-tert-butyl sulfinamine. The solution was stirred for 48 h then poured into brine and dichloromethane added with stirring. The organic layer was separated, dried over anhydrous magnesium sulfate and the solvent evaporated. Heptane was added to the oil which induced crystallisation and gave 2-methyl-propane sulfinic acid 5′-fluoro-2′-methoxy-biphenyl-4-ylmethylene amide (1.85 g) as a white solid. To a solution of 2-methyl-propane sulfinic acid 5′-fluoro-2′-methoxy-biphenyl-4-ylmethylene amide (1 g, 3 mmol) and tetrabutyl ammonium difluorotriphenylsilica gelte (1.8 g, 3.3 mmol) in tetrahydrofuran (50 ml) at −55° C. was added trifluoromethyltrimethylsilane with stirring. The reaction mixture was kept below −40° C. for 3 h then warmed to −10° C. for 1 h. The reaction mixture was cooled to −30° C. then quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic phase was dried over anhydrous magnesium sulfate, evaporated to a low volume and heptane added. The crystalline 2-methyl-propane sulfinic acid [2,2,2-trifluoro-1-(5′-fluoro-2′-methoxy-biphenyl-4-yl)-ethyl]-amide (0.75 g) was collected by filtration. To a solution of 2-methyl-propane sulfinic acid [2,2,2-trifluoro-1-(5′-fluoro-2′-methoxy-biphenyl-4-yl)-ethyl]-amide (0.73 g, 1.8 mmol) in methanol (10 ml) at room temperature was added a 1M solution of Hydrogen chloride in ether with stirring. The reaction mixture was stirred for 2 h, then the solvent was evaporated and ether added. The crystalline 2,2,2-trifluoro-1-(5′-fluoro-2′-methoxy-biphenyl-4-yl)-ethylamine hydrochloride (0.38 g) was collected by filtration. To a solution of 2,2,2-trifluoro-1-(5′-fluoro-2′-methoxy-biphenyl-4-yl)-ethylamine hyrochloride (60 mg, 0.15 mmol) in pyridine (3 ml) was added 2-trifluoromethoxyphenyl sulfonyl chloride with stirring. The reaction was stirred for 3 days at 100° C. then cooled to room temperature and 5M Hydrogen chloride and dichloromethane added. The organic layer was separated and the solvent evaporated. The residue was flash chromatographed over silica gel eluting with 1:1 heptane/dichloromethane and the solvent evaporated to give the title compound (29 mg). 1H NMR (400 MHz, CDCl3): 7.58-7.41 (m, 4H), 7.27-7.11 (m, 3H), 7.04-6.90 (m, 3H), 5.51 (d, 1H), 5.00 (app quin, 1H), 3.78 (s, 3H) ppm; MS (ESI) m/z: 546 [M+Na]+.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

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